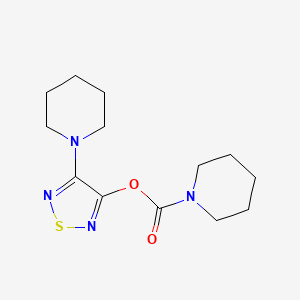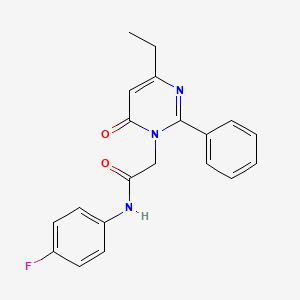![molecular formula C9H14O2 B2906451 Bicyclo[5.1.0]octane-4-carboxylic acid CAS No. 1485470-80-1](/img/structure/B2906451.png)
Bicyclo[5.1.0]octane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a bicyclic compound, meaning it contains two fused rings, which gives it unique structural properties. This compound is of interest in various fields of scientific research due to its distinctive chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[5.1.0]octane-4-carboxylic acid typically involves the use of specific starting materials and reaction conditions to achieve the desired bicyclic structure. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the use of a diene and a dienophile in a Diels-Alder reaction can lead to the formation of the bicyclic core, followed by functional group modifications to introduce the carboxylic acid moiety .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Bicyclo[5.1.0]octane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates or other oxidized derivatives, while reduction can produce alcohols or hydrocarbons.
科学研究应用
Bicyclo[5.1.0]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which bicyclo[5.1.0]octane-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved can vary based on the context of its use, such as in medicinal chemistry or biochemical research .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another bicyclic compound with a different ring structure and functional groups.
Bicyclo[3.2.1]octane-6,7-dione: A compound with a similar bicyclic core but different functional groups.
Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride: A related compound with an anhydride functional group.
Uniqueness
Bicyclo[510]octane-4-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group
属性
IUPAC Name |
bicyclo[5.1.0]octane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)6-1-3-7-5-8(7)4-2-6/h6-8H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZCVZHKNRHROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
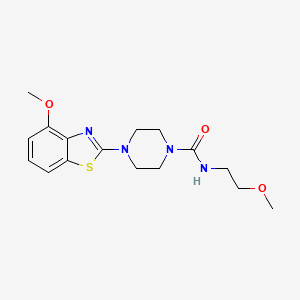
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2906370.png)
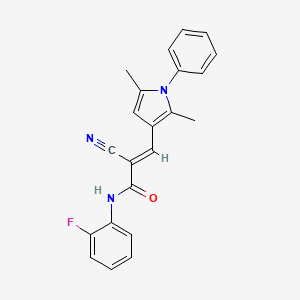
![7-[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-5,7,9-trihydro-4H-1, 2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2906374.png)
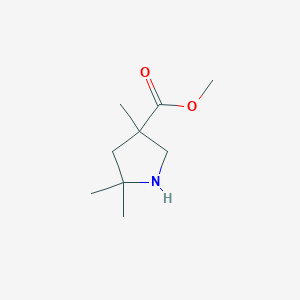
![4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B2906378.png)
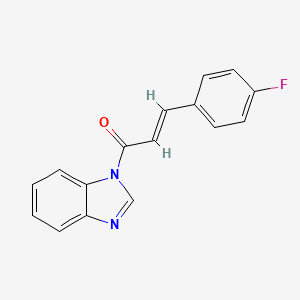
![Methyl (E)-4-[[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2906380.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B2906382.png)
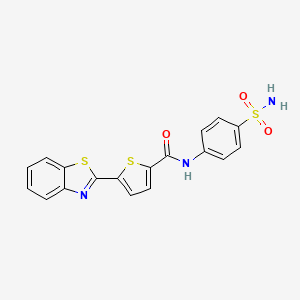
![8-(4-fluorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2906385.png)
![N-[(4-chlorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2906387.png)
